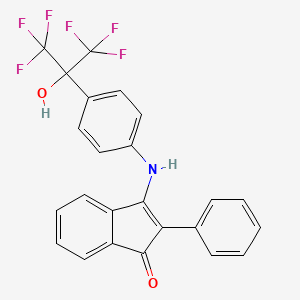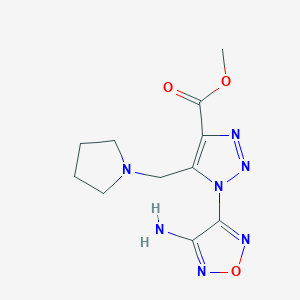
Fmoc-L-Me2Aund-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Me2Aund-OH: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids The Fmoc group is widely used in peptide synthesis as a protecting group for the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Me2Aund-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved through several methods:
Reaction with Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): The amino group reacts with Fmoc-Cl in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu): This method involves the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide to form Fmoc-OSu, which then reacts with the amino group.
Reaction with 9-Fluorenylmethyloxycarbonyl Azide: This method involves the reaction of Fmoc-Cl with sodium azide to form Fmoc azide, which then reacts with the amino group.
Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques. One common method uses 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy. The alkylation step can be performed using either dimethyl sulfate or methyl iodide .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Fmoc-L-Me2Aund-OH can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The Fmoc group can be substituted under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products:
Oxidation: Oxidation of the fluorenyl group can lead to the formation of fluorenone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Removal of the Fmoc group results in the formation of the free amino acid.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-L-Me2Aund-OH is widely used in peptide synthesis as a protecting group for the amino group. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based hydrogels for tissue engineering and drug delivery applications .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It is also used in the synthesis of peptide vaccines and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials for various applications, including sensors, catalysts, and electronic materials .
Mecanismo De Acción
The mechanism of action of Fmoc-L-Me2Aund-OH involves the protection of the amino group through the formation of a stable carbamate linkage. The Fmoc group is base-labile, meaning it can be removed under basic conditions, typically using piperidine. This allows for the selective deprotection of the amino group during peptide synthesis .
Comparación Con Compuestos Similares
Fmoc-Lys(Fmoc)-OH: This compound has an additional Fmoc group on the lysine residue, which allows for pH-controlled ambidextrous gelation.
Fmoc-Gly-OH: This compound is a simpler Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Thr(tBu)-OH: This compound is an Fmoc-protected threonine with a tert-butyl group for additional protection.
Uniqueness: Fmoc-L-Me2Aund-OH is unique due to its specific structural features and the presence of the Fmoc group, which provides stability and allows for selective deprotection. Its applications in various fields of research, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-3-4-5-6-7-8-9-18-25(26(29)30)28(2)27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,3-9,18-19H2,1-2H3,(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZPWRUTINDRN-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2653640.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2653644.png)
![4-butoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2653645.png)



![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)
![1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2653653.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2653654.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine](/img/structure/B2653660.png)
